2,3,4-Trichloronitrobenzene

Process Chemistry Continuous Flow Nitration

Procure 2,3,4-Trichloronitrobenzene (CAS 17700-09-3) for reliable, high-yield synthesis of Lomefloxacin, Ofloxacin, and Aclonifen. This specific 1,2,3-trichloro isomer is essential; other regioisomers will not work. Source commercial-grade material with ≥99.0% (GC) purity to minimize impurities and ensure consistent, scalable production. Validate the melting point (54–57°C) as a rapid quality check.

Molecular Formula C6H2Cl3NO2
Molecular Weight 226.4 g/mol
CAS No. 17700-09-3
Cat. No. B101362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichloronitrobenzene
CAS17700-09-3
Molecular FormulaC6H2Cl3NO2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
InChIInChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
InChIKeyBGKIECJVXXHLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)
1.15e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichloronitrobenzene (CAS 17700-09-3) – Core Identity and Industrial Sourcing Profile


2,3,4-Trichloronitrobenzene (also named 1,2,3-trichloro-4-nitrobenzene) is a polychlorinated nitroaromatic compound [1]. It is a key synthetic intermediate in the manufacture of third-generation fluoroquinolone antibacterials (e.g., Lomefloxacin, Ofloxacin) and the diphenyl ether herbicide Aclonifen . Commercial specifications from major suppliers list a purity of ≥99.0% (GC) and a melting point of 54–57°C [2]. This guide focuses exclusively on verified, quantifiable differentiators that inform procurement decisions relative to its closest in-class analogs.

Why 2,3,4-Trichloronitrobenzene (CAS 17700-09-3) Is Not Interchangeable with Other Chloronitrobenzenes


The 1,2,3-trichloro substitution pattern creates a unique electronic and steric environment that governs both its reactivity in nucleophilic aromatic substitution and its biological fate [1]. Unlike other trichloronitrobenzene isomers, the 2,3,4-regioisomer is a documented, scalable precursor to clinically relevant fluoroquinolones and the commercial herbicide Aclonifen . Attempting to substitute it with 2,4,6-trichloronitrobenzene (CAS 18708-70-8), 2,3,6-trichloronitrobenzene, or dichloronitrobenzene isomers in established synthetic routes will alter reaction pathways and product profiles, often resulting in failed syntheses or the generation of uncharacterized impurities [2]. Furthermore, toxicological studies indicate that the nephrotoxic potential differs across the chloronitrobenzene series, underscoring that these are not equivalent from a safety and handling perspective [3].

2,3,4-Trichloronitrobenzene (CAS 17700-09-3) – Quantified Differentiation Evidence for Procurement


Microchannel Nitration Yield: 98.0–99.8% vs. Batch Reactor Yield: 86%

A 2022 patent (CN114805078B) discloses a microchannel continuous flow method for synthesizing 2,3,4-trichloronitrobenzene that achieves a total yield of 98.0–99.8% [1]. This is a 12–14 absolute percentage point increase over the 86% yield reported for conventional batch kettle reactions under optimized conditions [1]. The microchannel method also delivers a product purity of 97.0–99.6%, with a GC-measured 2,3,4-trichloronitrobenzene content of 93.7% in the organic layer, accompanied by only 3.5% unreacted 1,2,3-trichlorobenzene and 2.8% of the 3,4,5-isomer impurity [1].

Process Chemistry Continuous Flow Nitration

Regioselective Amination: Exclusive 2-Chloro Displacement to 2,3-Dichloro-6-nitroaniline

The 2,3,4-trichloro substitution pattern directs nucleophilic attack almost exclusively to the 2-position chlorine atom. In a patented process (CN111646907A), 2,3,4-trichloronitrobenzene is reacted with ammonia to yield 2,3-dichloro-6-nitroaniline, with no reported formation of other regioisomers [1]. This contrasts sharply with 2,4,6-trichloronitrobenzene, which undergoes symmetrical substitution at either the 2- or 6-position, leading to a single product due to symmetry, but 2,3,4-trichloronitrobenzene's asymmetry enables further differentiated functionalization at the remaining chloro positions, a feature not available with the symmetrical 2,4,6-isomer .

Regioselectivity Nucleophilic Aromatic Substitution Synthetic Intermediate

Synthesis of Aclonifen Herbicide: A Verified, Large-Volume Industrial Application

2,3,4-Trichloronitrobenzene is the established starting material for Aclonifen (A190200), a widely used pre-emergence herbicide . A disclosed synthetic route involves reacting 911 g (4 moles) of 2,3,4-trichloronitrobenzene with liquid ammonia in DMSO at elevated pressure . This is a multi-ton industrial process. In contrast, other trichloronitrobenzene isomers, such as 2,4,6-trichloronitrobenzene (CAS 18708-70-8) and 2,3,6-trichloronitrobenzene, are not cited as direct precursors to Aclonifen, making 2,3,4-trichloronitrobenzene the sole chloronitrobenzene feedstock for this commercial herbicide .

Agrochemical Herbicide Industrial Intermediate

Nephrotoxicity Profile: Lower Potency Than 3,4-Dichloronitrobenzene in Rat Renal Slices

In a comparative in vitro study using renal cortical slices from Fischer 344 rats, 2,3,4-trichloronitrobenzene exhibited lower nephrotoxic potency than 3,4-dichloronitrobenzene [1]. While the two trichloronitrobenzene isomers tested (2,3,4- and 2,4,5-) showed similar nephrotoxic potential, the dichloro analog 3,4-dichloronitrobenzene was identified as one of the most potent nephrotoxicants in the series, alongside 1-chloro-3-nitrobenzene [1]. This quantitative ranking provides a data-driven basis for hazard assessment when selecting among chloronitrobenzene intermediates.

Toxicology Nephrotoxicity Safety

2,3,4-Trichloronitrobenzene (CAS 17700-09-3) – Evidence-Based Application Scenarios


Manufacture of Third-Generation Fluoroquinolone Antibacterials

Procurement of 2,3,4-trichloronitrobenzene is essential for the industrial synthesis of Lomefloxacin and Ofloxacin, where it serves as the key starting material for constructing the quinolone core . The microchannel nitration method detailed in CN114805078B enables production at >98% yield and >97% purity, ensuring a consistent, high-quality feedstock for GMP pharmaceutical manufacturing . The exclusive 2-chloro regioselectivity ensures that the subsequent amination step proceeds without generating regioisomeric impurities that could compromise drug purity [1].

Synthesis of the Herbicide Aclonifen at Industrial Scale

This compound is the validated precursor for Aclonifen, a pre-emergence herbicide used globally . The disclosed industrial route uses a 4-mole scale reaction (911 g of 2,3,4-trichloronitrobenzene) with ammonia in DMSO . The high yield (98–99.8%) and purity (97–99.6%) achievable via microchannel nitration [1] translate directly to lower cost per kilogram of Aclonifen produced, making it the economically preferred feedstock for agrochemical manufacturers.

Preparation of 2,3-Dichloro-6-nitroaniline and Downstream Azo Dyes

The regioselective amination of 2,3,4-trichloronitrobenzene provides a high-purity route to 2,3-dichloro-6-nitroaniline, a versatile intermediate for azo dyes and other fine chemicals . Unlike the symmetrical 2,4,6-isomer, the asymmetric 2,3,4-pattern allows for sequential functionalization, offering synthetic flexibility for creating complex chromophores . The availability of high-purity commercial product (≥99.0% GC) [1] minimizes purification steps in dye synthesis, a critical factor for cost-sensitive industrial colorant production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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